molecular formula C17H21N3O2S B12233170 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12233170
M. Wt: 331.4 g/mol
InChI Key: SPIISQWYEPRDRK-UHFFFAOYSA-N
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Description

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring The compound also contains a piperidine ring and a morpholine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole core.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a similar nucleophilic substitution reaction, using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine
  • 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
  • 4-Morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with piperidine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H21N3O2S/c21-16(19-8-4-1-5-9-19)14-12-20(10-11-22-14)17-18-13-6-2-3-7-15(13)23-17/h2-3,6-7,14H,1,4-5,8-12H2

InChI Key

SPIISQWYEPRDRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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